molecular formula C24H20BrN3O B11546890 N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide

N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide

Cat. No. B11546890
M. Wt: 446.3 g/mol
InChI Key: YZXWJAYVJHWKHM-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biology. The compound features an indole moiety, which is a prevalent structure in many natural products and pharmaceuticals, contributing to its biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide typically involves the condensation reaction between 1-benzyl-2-methyl-1H-indole-3-carbaldehyde and 2-bromobenzohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. This interaction disrupts the normal function of the enzyme, leading to its biological effects. The indole moiety also plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide is unique due to its specific indole structure, which imparts distinct biological and chemical properties. The presence of the bromine atom also allows for further functionalization, making it a versatile compound for various applications.

properties

Molecular Formula

C24H20BrN3O

Molecular Weight

446.3 g/mol

IUPAC Name

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-bromobenzamide

InChI

InChI=1S/C24H20BrN3O/c1-17-21(15-26-27-24(29)20-12-5-7-13-22(20)25)19-11-6-8-14-23(19)28(17)16-18-9-3-2-4-10-18/h2-15H,16H2,1H3,(H,27,29)/b26-15+

InChI Key

YZXWJAYVJHWKHM-CVKSISIWSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N/NC(=O)C4=CC=CC=C4Br

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)C4=CC=CC=C4Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.